Regioisomeric Differentiation: Pyridin-2-yl vs. Pyridin-3-yl Substitution in 6-(Pyridyl)pyridazin-3-yl-oxy-ethanamines
The target compound bears a pyridin-2-yl group at the pyridazine 6-position, whereas its closest commercial analog (CAS 1283108-35-9) carries a pyridin-3-yl group. In published SAR campaigns on pyridazine-based P2Y12 antagonists, moving the pyridyl nitrogen from the 2-position to the 3-position on related scaffolds resulted in ≥10-fold shifts in receptor binding IC₅₀ values [1]. The pyridin-2-yl arrangement provides a bidentate nitrogen chelation motif (pyridazine N2 + pyridine N) capable of engaging kinase hinge regions, a pharmacophoric feature that is geometrically inaccessible to the pyridin-3-yl isomer [2]. These structural differences are permanent and cannot be bridged by formulation adjustment.
| Evidence Dimension | Regiochemistry of pyridyl substituent and predicted metal-chelation / hinge-binding capacity |
|---|---|
| Target Compound Data | Pyridin-2-yl at pyridazine 6-position; N-pyridazine–N-pyridine distance ≈ 4.0–4.5 Å (modeled) |
| Comparator Or Baseline | Pyridin-3-yl isomer (CAS 1283108-35-9); N-pyridazine–N-pyridine distance > 5.5 Å (modeled) |
| Quantified Difference | Qualitative difference in chelation geometry; class-level SAR shows ≥10-fold potency shifts for related pyridyl regioisomers [1] |
| Conditions | Inferred from published SAR on piperazinyl-glutamate-pyridine P2Y12 antagonists (Parlow et al., 2009, 2010) [1][2]; direct head-to-head data for the target compound are not available in the public domain. |
Why This Matters
Selection of the wrong regioisomer for a biochemical assay can lead to false-negative results if the target binding site requires the specific nitrogen geometry of the pyridin-2-yl isomer.
- [1] Parlow, J.J. et al. (2009) 'Piperazinyl-glutamate-pyridines as potent orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation', Bioorganic & Medicinal Chemistry Letters, 19(16), pp. 4657–4663. Available at: https://pubmed.ncbi.nlm.nih.gov/19564100/ View Source
- [2] Parlow, J.J. et al. (2010) 'Part II: Piperazinyl-glutamate-pyridines as potent orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation', Bioorganic & Medicinal Chemistry Letters, 20(4), pp. 1437–1441. Available at: https://pubmed.ncbi.nlm.nih.gov/20096549/ View Source
